molecular formula C7H3F3INO2 B1315798 1-Iodo-2-nitro-4-(trifluoromethyl)benzene CAS No. 400-97-5

1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B1315798
Key on ui cas rn: 400-97-5
M. Wt: 317 g/mol
InChI Key: CIDKWMAVWQNYNV-UHFFFAOYSA-N
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Patent
US05079245

Procedure details

A mixture of 87.6 ml of concentrated sulphuric acid and 46.8 ml of concentrated nitric acid (d=1.52) is prepared at 0° C. This mixture is added dropwise to 272 g of p-trifluoromethyliodobenzene maintained at 50° C., which takes about 1 hour, after which time the application of heat is ceased and stirring is continued for a further 30 minutes. The mixture is then hydrolysed by pouring onto 750 ml of water. The product is subsequently extracted three times with 600 ml of dichloromethane each time, and the organic phase is washed in succession with water and a 20% solution of sodium bicarbonate. The solvent is then evaporated and distillation yields 273 g of 2-nitro-4-trifluoromethyliodobenzene, b.p./8 mm =120°-125° C. (yield 86%).
Quantity
87.6 mL
Type
reactant
Reaction Step One
Quantity
46.8 mL
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[F:10][C:11]([F:20])([F:19])[C:12]1[CH:17]=[CH:16][C:15]([I:18])=[CH:14][CH:13]=1>O>[N+:6]([C:14]1[CH:13]=[C:12]([C:11]([F:19])([F:20])[F:10])[CH:17]=[CH:16][C:15]=1[I:18])([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
87.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
46.8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
272 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)I)(F)F
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
after which time the application of heat
WAIT
Type
WAIT
Details
is continued for a further 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The product is subsequently extracted three times with 600 ml of dichloromethane each time
WASH
Type
WASH
Details
the organic phase is washed in succession with water
CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated
DISTILLATION
Type
DISTILLATION
Details
distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)I
Measurements
Type Value Analysis
AMOUNT: MASS 273 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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